N-benzylbut-3-yn-1-amine

Monoamine oxidase inhibition Neuropharmacology Propargylamine SAR

N-Benzylbut-3-yn-1-amine (CAS 107301-61-1) is a secondary propargylamine featuring a terminal alkyne moiety on a but-3-yn-1-amine backbone N-substituted with a benzyl group. This compound belongs to the broader class of butynyl benzyl amines, which have been described in patent literature as histamine H3 receptor and serotonin transporter (SERT) modulators.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 107301-61-1
Cat. No. B3184205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylbut-3-yn-1-amine
CAS107301-61-1
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC#CCCNCC1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8,12H,3,9-10H2
InChIKeyPBRJUZZKLPMIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylbut-3-yn-1-amine (CAS 107301-61-1): Structural and Functional Baseline for Procurement Decisions


N-Benzylbut-3-yn-1-amine (CAS 107301-61-1) is a secondary propargylamine featuring a terminal alkyne moiety on a but-3-yn-1-amine backbone N-substituted with a benzyl group [1]. This compound belongs to the broader class of butynyl benzyl amines, which have been described in patent literature as histamine H3 receptor and serotonin transporter (SERT) modulators [2]. Its core structure presents a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a secondary amine handle for further functionalization, distinguishing it from tertiary N-methylated analogs such as pargyline [1][3].

Why N-Benzylbut-3-yn-1-amine Cannot Be Casually Substituted with Other Propargylamines


Within the propargylamine class, subtle structural modifications produce starkly divergent pharmacological profiles. N-Benzylbut-3-yn-1-amine carries a butynyl spacer between the amine and the terminal alkyne, whereas pargyline (N-methyl-N-propargylbenzylamine) places the alkyne directly on a methylated nitrogen [1]. Published evidence demonstrates that this seemingly modest difference abolishes monoamine oxidase (MAO) inhibitory activity entirely in N-benzylbut-3-yn-1-amine, despite pargyline's established potency as an irreversible MAO-B inhibitor [1]. Substitution with other N-benzyl-propargylamines or N-methyl-propargylamines without verifying target-specific activity data risks introducing unintended pharmacological liabilities or losing desired selectivity profiles. The quantitative evidence below documents exactly where N-benzylbut-3-yn-1-amine diverges from its nearest structural analogs.

N-Benzylbut-3-yn-1-amine (107301-61-1): Quantitative Differentiation Evidence Versus Closest Comparators


Monoamine Oxidase (MAO) Inhibitory Activity: N-Benzylbut-3-yn-1-amine vs. Pargyline

N-Benzylbut-3-yn-1-amine (tested as its structural synonym N-3-(1-butynyl)-benzylamine) was directly compared to pargyline for MAO inhibitory activity. In vitro assays demonstrated that the target compound exhibited no detectable MAO inhibitory activity, whereas pargyline is a well-established irreversible inhibitor of both MAO-A and MAO-B [1]. This represents a qualitative differentiation from pargyline's potent MAO-B inhibition, which has been reported with a Ki in the low nanomolar range and complete inactivation at micromolar concentrations [2]. The absence of MAO inhibition in N-benzylbut-3-yn-1-amine is mechanistically attributed to the butynyl spacer, which positions the alkyne group farther from the flavin cofactor than the propargyl group in pargyline [1].

Monoamine oxidase inhibition Neuropharmacology Propargylamine SAR

Nitrogen Substitution Pattern: Secondary Amine Reactivity vs. Tertiary Amine Analogs

N-Benzylbut-3-yn-1-amine bears a single benzyl substituent on a secondary amine (R-NH-R'), in contrast to pargyline and related N-methyl-N-propargylbenzylamines, which are tertiary amines [1]. The secondary amine retains one hydrogen bond donor (HBD count = 1), while tertiary N-methyl analogs have HBD = 0 [2]. This structural feature enables direct acylation, sulfonylation, or reductive amination at the nitrogen without prior deprotection, offering a divergent functionalization pathway not available to pargyline-type tertiary amines. Additionally, the terminal alkyne is positioned at the terminus of a three-carbon spacer in N-benzylbut-3-yn-1-amine, rather than directly on the nitrogen as in N-propargylbenzylamine (pargyline metabolite), providing greater conformational flexibility for biorthogonal conjugation [2].

Synthetic chemistry Amine functionalization Click chemistry

Synthetic Utility in Heterocycle Construction: Tetrahydrofuropyridine Synthesis

N-Benzylbut-3-yn-1-amine serves as a key reactant in three-component condensation reactions with amino pentynoates to yield polysubstituted tetrahydrofuropyridines, as reported in Organic Letters (2010) [1]. This reactivity exploits both the nucleophilic secondary amine and the terminal alkyne in a cascade cyclization. In contrast, N-methyl-N-propargylbenzylamine (pargyline) lacks the butynyl spacer required for this specific cyclization manifold and would not participate in the same transformation. The compound has also been employed in Nicholas cyclization and Bergman cyclization protocols using its derived Co-complexes, as documented in recent synthetic methodology studies [2].

Heterocycle synthesis Multicomponent reaction Tetrahydrofuropyridine

In Vivo Pharmacological Profile: CNS Stimulation Without MAO Inhibition

In the same direct comparative study against pargyline, N-benzylbut-3-yn-1-amine (as N-3-(1-butynyl)-benzylamine) was evaluated in vivo and found to exhibit slight central nervous system (CNS) stimulant effects, while pargyline at comparable doses produces pronounced monoaminergic effects consistent with MAO inhibition [1]. The dissociation of CNS stimulation from MAO inhibition in the target compound suggests that its behavioral effects are mediated through mechanisms distinct from monoamine oxidase modulation. This pharmacological decoupling is not achievable with pargyline, deprenyl (selegiline), or clorgyline, where CNS effects are fundamentally linked to MAO enzyme inactivation.

In vivo pharmacology CNS stimulation Behavioral pharmacology

N-Benzylbut-3-yn-1-amine (107301-61-1): Evidence-Backed Research and Industrial Application Scenarios


MAO-Independent Propargylamine Scaffold for H3 Receptor/SERT Drug Discovery

The patent literature identifies butynyl benzyl amines as histamine H3 receptor and serotonin transporter modulators [1]. N-Benzylbut-3-yn-1-amine, as a core scaffold within this class, offers target engagement at H3 and/or SERT without the confounding MAO inhibition exhibited by pargyline [2]. Medicinal chemistry teams optimizing H3 antagonists or SERT inhibitors can use this compound as a starting scaffold, knowing that observed pharmacological effects are not artifacts of MAO inactivation—a common pitfall when using pargyline-derived propargylamines.

Tool Compound for Dissociating MAO-Dependent from MAO-Independent CNS Pharmacology

The in vivo observation of slight CNS stimulant effects in the complete absence of MAO inhibition [1] makes N-benzylbut-3-yn-1-amine a valuable negative control for MAO-related behavioral studies. Neuroscience laboratories investigating non-monoaminergic stimulant pathways can use this compound alongside pargyline or deprenyl to pharmacologically isolate MAO-independent mechanisms.

Click Chemistry Building Block with Orthogonal Secondary Amine Handle

The terminal alkyne of N-benzylbut-3-yn-1-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe synthesis, while the secondary amine provides a distinct functionalization site for amide, sulfonamide, or urea coupling [1][2]. This orthogonal difunctionality is absent in tertiary amine analogs like pargyline, making the target compound the preferred choice for bifunctional linker construction in chemical biology probe design.

Heterocyclic Library Synthesis via Cascade Cyclization

The compound participates in three-component condensations with amino pentynoates to generate polysubstituted tetrahydrofuropyridines [1], and its Co-complexes undergo Nicholas and Bergman cyclizations [2]. Synthetic chemistry groups building nitrogen-containing heterocycle libraries for screening can procure this building block to access chemical space unavailable from simpler propargylamine reagents.

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